8-溴-1,2,3,4-四氢萘-1-醇

描述

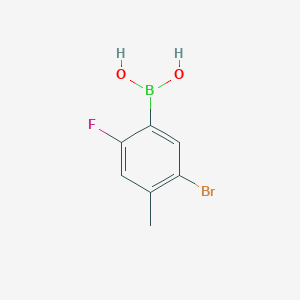

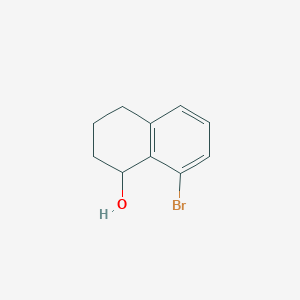

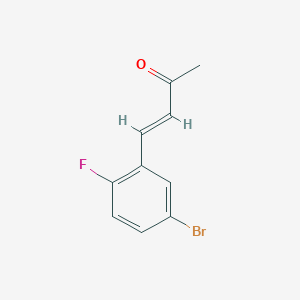

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H11BrO . It is a useful reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol in the preparation of arylindazoles and arylarenopyrazoles .

Synthesis Analysis

The synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves the use of n-butyllithium and N,N,N,N,-tetramethylethylenediamine (TMEDA) in pentane at 0 - 40℃ . The reaction solution is brought to 0° C. and 1,2-dibromo-1,1,2,2-tetrafluoroethane is added dropwise to the stirring solution . The mixture is then allowed to come to room temperature and stirred for 3 days .Molecular Structure Analysis

The molecular structure of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol consists of a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol has a molecular weight of 227.10 . The boiling point and other physical properties are not explicitly mentioned in the search results.科学研究应用

合成和光学纯度

- 合成和立体化学:研究已经导致反式-2-溴-1-羟基-1,2,3,4-四氢萘的(-)-薄荷氧基乙酰衍生物的合成,重点是将其分解为非对映异构体。手性环氧萘 1,2-氧化物和相关的环氧化物已经获得高光学纯度,它们的绝对立体化学和光学纯度通过包括 NMR 分析在内的各种方法确定 (阿赫塔尔、博伊德和汉密尔顿,1979)。

反应性和还原性脱溴

- 还原性脱溴:已经开发出一种还原性脱溴 1,2-双(溴甲基)芳烃的新方法,展示了用四(二甲氨基)乙烯处理这些化合物以生成 1,2,3,4-四氢萘 (西山等人,2005)。

在手性合成中的应用

- 重氮酯反应中的手性助剂:该化合物已被用作重氮酯型反应中的手性助剂,展示了其在不对称化合物合成中的应用 (奥尔西尼等人,2005)。

安全和危害

作用机制

Target of Action

It is a useful reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol .

Mode of Action

It is used as a reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol . This suggests that it may interact with its targets through an oxidation process.

Result of Action

It is known to be a useful reactant in the preparation of bromotetralone

生化分析

Biochemical Properties

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of bromotetralone and arylindazoles . It interacts with various enzymes and proteins, facilitating the oxidation of bromotetrahydronaphthol. The nature of these interactions often involves the formation of intermediate complexes that enhance the reactivity of the compound, making it a valuable reactant in synthetic chemistry.

Cellular Effects

The effects of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling proteins, leading to altered gene expression patterns and metabolic fluxes. These changes can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications .

Molecular Mechanism

At the molecular level, 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under controlled conditions, prolonged exposure can lead to gradual degradation, affecting its efficacy and potency in biochemical assays .

Dosage Effects in Animal Models

The effects of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These findings underscore the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to various metabolites. These interactions can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its bioavailability and efficacy. Studies have shown that the compound can accumulate in specific cellular compartments, enhancing its activity and function .

Subcellular Localization

The subcellular localization of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity .

属性

IUPAC Name |

8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,12H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKQBLJDZZWFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)

![tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate](/img/structure/B1371601.png)